molecular formula C11H12N2O3 B270362 5-Acetamido-6-nitroindan

5-Acetamido-6-nitroindan

Cat. No. B270362
M. Wt: 220.22 g/mol
InChI Key: HXPPAQKBNKPAMW-UHFFFAOYSA-N
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Description

5-Acetamido-6-nitroindan is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of 5-Acetamido-6-nitroindan.
3. Toxicity Studies: Further research is needed to determine the potential toxicity of 5-Acetamido-6-nitroindan and its safety for use in humans.
4. Clinical Trials: Further research is needed to conduct clinical trials of 5-Acetamido-6-nitroindan to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5-Acetamido-6-nitroindan is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in humans. The future directions for research of 5-Acetamido-6-nitroindan include the development of novel drugs, mechanism of action studies, toxicity studies, and clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Acetamido-6-nitroindan in lab experiments include its potent anticancer activity, anti-inflammatory activity, and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using 5-Acetamido-6-nitroindan in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the research of 5-Acetamido-6-nitroindan. Some of the potential areas of research include:
1. Development of Novel Drugs: 5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. Further research is needed to develop novel drugs based on this compound.
2.

Scientific Research Applications

5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Some of the research areas where 5-Acetamido-6-nitroindan has been investigated include:
1. Cancer Research: 5-Acetamido-6-nitroindan has been shown to have potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: 5-Acetamido-6-nitroindan has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
3. Anti-Inflammatory Activity: 5-Acetamido-6-nitroindan has been shown to have potent anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in the body.

properties

Product Name

5-Acetamido-6-nitroindan

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14)

InChI Key

HXPPAQKBNKPAMW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Amino-indan (3.00 g, 22.53 mmol) was added slowly to acetic anhydride (10 mL) cooled by an ice water bath. After 15 min., 70% HNO3 (3 mL, 46.99 mmol) was carefully added dropwise so that the temperature remained below 26° C. The mixture was allowed to slowly warm to room temperature and stirred for 2 days. It was then treated with ice water (60 mL) and extracted with EtOAc (3×20 mL). The extract was washed with water, Na2CO3 solution, dried (MgSO4), filtered and concentrated to give a dark oil (3.51 g). It was dissolved in CHCl3 and flash chromatographed over silica gel (180 g) eluting with EtOAc/hexane (1:10) to afford a yellowish orange solid (1.43 g, 29% yield): mp 100°-104° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a solution of 5.59 g (31.9 mmol) of 5-acetamidoindan in 55 mL of H2SO4 kept in an ice-bath was added portionwise 3.62 g of KNO3 (35.8 mmol). The solution was stirred in the ice-bath for 2 h and at room temperature overnight. It was added to 500 mL of ice-water and stirred for 1 h. The precipitate was filtered, washed with water, and dried to leave a black solid, which was separated by chromatography (silica gel, eluted with hexane/ethyl acetate=10:1) to give 1.06 g (15%) of a yellow solid. 1H NMR (CDCl3), 2.142 (m, 2), 2.279 (s, 3), 3.00 (m, 4), 8.44 (s, 1), 8.575 (s, 1), 10.389 (s, 1).
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
15%

Synthesis routes and methods III

Procedure details

H2O2 (70%, 0.65 mL, ca. 12.9 mmol) was added dropwise to a stirred solution of TFAA (1.8 mL, 12.9 mmol) in DCM (20 mL) at 0° C. The solution was stirred at 0° C. for 5 min, warmed to 20° C. for 10 min, then cooled to 0° C. and added to a stirred solution of 1-oxide 96 (371 mg, 1.3 mmol) and TFA (0.50 mL, 6.5 mmol) in DCM (20 mL) at 0° C. The solution was stirred at 20° C. for 6 h, diluted with dilute aqueous NH3 solution (10 mL) and extracted with CHCl3 (4×30 mL). The combined organic fraction was dried and the solvent evaporated. The residue was purified by chromatography, eluting with a gradient (0-10%) of MeOH/DCM, to give (i) starting material 96 (181 mg, 49%) and (ii) 1,4-dioxide 97 (103 mg, 26%) as a red solid: mp (MeOH/DCM) 149-151° C.; 1H NMR δ 8.09 (s, 1H, H-9), 8.07 (s, 1H, H-5), 7.52 (br s, 1H, NH), 3.58-3.64 (m, 2H, CH2N), 3.14-3.27 (m, 2H, CH2), 2.63-2.75 (m, 3H, CH, CH2), 2.59 (br t, J=6.0 Hz, 2H, CH2), 2.28 [s, 6H, N(CH3)2], 1.18 (d, J=6.2 Hz, 3H, CH3); 13C NMR δ 155.6, 149.4, 145.5, 138.0, 128.9, 115.8, 111.8, 57.4, 45.0 (2), 41.4, 40.4, 38.7, 34.8, 20.1. Anal. calcd for C15H21N5O2.½CH2Cl2: C, 54.6; H, 6.3; N, 19.9. Found: C, 54.4; H, 6.0; N, 19.8%.
Name
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-oxide
Quantity
371 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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